Dimethyl propylphosphonate

Description

The exact mass of the compound Phosphonic acid, propyl-, dimethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

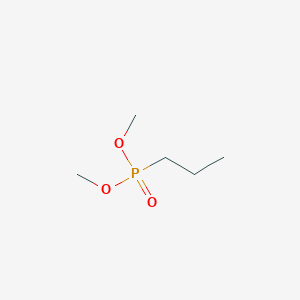

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-dimethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDFOLFVOVCBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066406 | |

| Record name | Dimethyl propylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-43-6 | |

| Record name | Dimethyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl propylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl propylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Transesterification Route to Dimethyl Propylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl propylphosphonate via transesterification. This method offers a viable pathway for the production of this and other valuable phosphonate (B1237965) esters, which are significant intermediates in various chemical and pharmaceutical applications. This document outlines the core chemical principles, detailed experimental protocols derived from established methodologies, and key quantitative data to inform laboratory practice.

Introduction to this compound and Transesterification

This compound is an organophosphorus compound with applications in areas such as the synthesis of flame retardants and as an intermediate in the production of more complex molecules. The transesterification of dialkyl phosphites presents a common and adaptable method for the synthesis of a variety of phosphonate esters. This process involves the exchange of an alkyl group from an alcohol with an alkyl group on the phosphonate ester, typically in the presence of a catalyst. The reaction is driven to completion by removing the lower-boiling alcohol byproduct.

The Transesterification Reaction

The synthesis of this compound can be achieved through the transesterification of a dialkyl phosphite (B83602), such as dimethyl phosphite, with propanol. The reaction can be catalyzed by various agents, including alkali metal alkoxides, and can also proceed, albeit at higher temperatures, without a catalyst.[1][2]

The general reaction scheme is as follows:

(CH₃O)₂P(O)H + 2 CH₃CH₂CH₂OH ⇌ (CH₃CH₂CH₂O)₂P(O)H + 2 CH₃OH

Alternatively, a mixed phosphonate can be synthesized:

(CH₃O)₂P(O)H + CH₃CH₂CH₂OH ⇌ (CH₃O)(CH₃CH₂CH₂O)P(O)H + CH₃OH

Strict control of reaction conditions is necessary to favor the desired product and avoid the formation of byproducts.[3]

Experimental Protocol: Transesterification Synthesis

The following protocol is a generalized procedure derived from established methods for the transesterification of dialkyl phosphonates.[2] Researchers should optimize these conditions for their specific laboratory setup and desired scale.

Materials:

-

Dimethyl phosphite (DMPO)

-

n-Propanol

-

Sodium metal (or sodium propoxide)

-

Inert solvent (e.g., Toluene, optional)

-

Anhydrous reaction vessel with a reflux condenser and a distillation head

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Catalyst Preparation: Under an inert atmosphere, dissolve a catalytic amount of sodium metal in an excess of n-propanol to generate sodium propoxide in situ. A typical catalytic quantity is a small piece of sodium added to the alcohol.[2]

-

Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a distillation head. The system should be flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

-

Charging the Reactor: Charge the reaction flask with dimethyl phosphite and a stoichiometric excess of n-propanol containing the sodium propoxide catalyst. The excess alcohol serves as both a reactant and a solvent.[2]

-

Reaction: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-propanol. During the reaction, the lower-boiling methanol (B129727) byproduct will be formed.

-

Byproduct Removal: Carefully distill off the methanol as it is formed to drive the equilibrium towards the formation of the desired this compound. The temperature at the distillation head should be monitored to ensure selective removal of methanol.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable acid (e.g., dilute HCl). The resulting salt can be removed by filtration or washing.

-

Purification: The crude product is then purified. This is typically achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and high-boiling byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the transesterification of dialkyl phosphonates, based on analogous reactions reported in the literature. These values should serve as a starting point for optimization.

| Parameter | Value/Range | Source |

| Reactants | Dimethyl phosphite, n-Propanol | General Knowledge |

| Catalyst | Sodium alkoxide (e.g., sodium propoxide) | [2] |

| Catalyst Loading | Catalytic quantity | [2] |

| Reactant Ratio (Alcohol:Phosphite) | Excess alcohol is typically used | [2] |

| Reaction Temperature | Reflux temperature of the alcohol | [2] |

| Uncatalyzed Reaction Temperature | ~155°C (for similar phosphites) | [1] |

| Catalyzed Reaction Temperature | ~126°C (for similar phosphites with a morpholine (B109124) catalyst) | [1] |

| Pressure | Atmospheric or reduced pressure for distillation | General Knowledge |

| Reaction Time | Several hours (e.g., can be up to 47 hours in some cases) | [2] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the transesterification synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Physical and chemical properties of Dimethyl propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P. This technical guide provides an in-depth overview of its physical and chemical properties, drawing from publicly available data and established experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development, offering detailed information on the compound's characteristics, synthesis, and analytical determination.

Chemical and Physical Properties

This compound is a colorless liquid. Its key identifiers and properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18755-43-6[2][3] |

| Molecular Formula | C₅H₁₃O₃P[2][3] |

| Molecular Weight | 152.13 g/mol [2] |

| EC Number | 242-555-3[1] |

| Synonyms | Phosphonic acid, P-propyl-, dimethyl ester; Dimethyl n-propylphosphonate[2][3] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 185 °C at 760 mmHg | [3][4] |

| Density | 1.028 g/cm³ | [3][4] |

| Flash Point | 80 °C | [3][5] |

| Refractive Index | 1.396 | [3] |

| Vapor Pressure | 0.975 mmHg at 25 °C | [3][5] |

| Solubility | Sparingly soluble in Chloroform (B151607), Slightly soluble in Methanol. | [5] |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 152.06023127 g/mol | [2] |

| Complexity | 105 | [5] |

Synthesis of this compound

The primary method for the synthesis of dialkyl alkylphosphonates such as this compound is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol describes a general procedure for the synthesis of a dialkyl alkylphosphonate, which can be adapted for this compound.

Materials:

-

Trimethyl phosphite

-

1-Bromopropane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet.

-

Charge the flask with 1-bromopropane (1.0 equivalent).

-

Add trimethyl phosphite (1.2 equivalents) to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature is typically in the range of 120-160 °C.

-

Monitor the reaction progress by techniques such as TLC or GC. The reaction is generally complete within a few hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials, yielding pure this compound.

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method)

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and immerse the setup in a Thiele tube or oil bath.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Determination (Pycnometer Method)

Apparatus:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

Sample of this compound

-

Deionized water (for calibration)

Procedure:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water and weigh it again (m₂). The density of water at a given temperature is known.

-

Empty and dry the pycnometer, then fill it with the liquid sample (this compound) and weigh it (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and types of hydrogen atoms. The spectrum of this compound is expected to show signals corresponding to the propyl and methoxy (B1213986) groups, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: Identifies the different carbon environments within the molecule.

-

³¹P NMR: This is a particularly useful technique for organophosphorus compounds, providing a distinct signal for the phosphorus atom. The chemical shift is indicative of the phosphorus environment. For related compounds, ³¹P NMR is referenced against a phosphoric acid standard.[4]

General Experimental Conditions:

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Conditions:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of a related compound, Dimethyl (2-oxopropyl)phosphonate, is available in the NIST WebBook.[6]

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Classification: May cause genetic defects and may damage the unborn child. Suspected of damaging fertility. Causes serious eye irritation.[2][7][8]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Store locked up.[7][8]

It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications

The primary use of this compound is as a flame retardant, particularly in plastics.[2] It is also used as an intermediate in chemical synthesis.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with general experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to support researchers and professionals in their work with this compound. Adherence to strict safety protocols is essential when handling this compound due to its associated health hazards.

References

Dimethyl Propylphosphonate (CAS 18755-43-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of Dimethyl propylphosphonate (CAS 18755-43-6), a colorless organophosphorus compound. This document synthesizes available data on its physicochemical properties, primary applications, synthesis, and toxicological profile to serve as a foundational resource for professionals in research and development.

Core Physicochemical Properties

This compound is a liquid characterized by its thermal stability and low volatility.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C5H13O3P | [2][3][4] |

| Molecular Weight | 152.13 g/mol | [4][5][6] |

| Appearance | Colorless liquid/oil | [1][7][8] |

| Boiling Point | 185 °C at 760 mmHg | [1][2][3] |

| Density | 1.028 g/cm³ | [2][3][9] |

| Flash Point | 80 °C | [2][3] |

| Vapor Pressure | 0.975 mmHg at 25 °C | [2][3] |

| Refractive Index | 1.396 | [2][3] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [2][5][9] |

| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere. | [2][8][9] |

Primary Applications

The predominant application of this compound is as a halogen-free flame retardant. Its high phosphorus content and low viscosity make it particularly effective in isocyanate-based plastics, such as polyurethane (PUR) and polyisocyanurate (PIR) rigid foams.[5][10] These materials are widely used in construction and roofing insulation. The compound is also noted for its use in imparting flame and crease resistance to textiles when combined with other agents.

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of propylphosphonic dichloride with methanol. This process yields the final product, propanephosphonic acid dimethyl ester.

Toxicological Profile and Safety Information

The toxicological data for this compound indicates significant health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that may cause genetic defects and may damage an unborn child or is suspected of damaging fertility.[4]

| Hazard Class | GHS Classification | Source(s) |

| Germ Cell Mutagenicity | Danger (H340: May cause genetic defects) | [4] |

| Reproductive Toxicity | Danger (H360Df: May damage the unborn child; Suspected of damaging fertility) | [4] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | [4][8] |

Due to these classifications, stringent safety precautions are required when handling this substance.

Experimental Protocols

Detailed experimental protocols for the specific analysis or use of this compound in drug development contexts are not widely available in public literature. Standard analytical techniques for organophosphorus compounds, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be appropriate for its characterization. Researchers should develop and validate specific methods based on their experimental matrix and objectives, adhering to rigorous safety protocols given the compound's hazard profile.[11]

Biological Activity and Signaling Pathways

While the compound's GHS classification points to significant biological effects, particularly concerning mutagenicity and reproductive toxicity, specific signaling pathways and mechanisms of action have not been detailed in the reviewed literature. Organophosphorus compounds, as a class, are known to interact with various biological systems, often through mechanisms involving enzyme inhibition or oxidative stress. However, the precise molecular targets and pathways for this compound remain an area for further investigation. Its structural similarity to other phosphonates suggests potential for interaction with nucleotide and phosphate-binding sites in enzymes, but this has not been experimentally verified in the available sources.

Disposal Considerations

Due to its hazardous nature, this compound must be disposed of in accordance with local, state, and federal regulations.[12] The material should be handled as hazardous waste and can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Discharge into the environment or sewer systems must be strictly avoided.[12]

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 18755-43-6 this compound this compound - CAS Database [chemnet.com]

- 4. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theclinivex.com [theclinivex.com]

- 6. scbt.com [scbt.com]

- 7. gestis.dguv.de [gestis.dguv.de]

- 8. This compound | 18755-43-6 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Dimethylpropyl Phosphonate | CymitQuimica [cymitquimica.com]

- 11. synzeal.com [synzeal.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of dimethyl propylphosphonate. This document is intended to serve as a comprehensive resource, offering predicted spectral data based on analogous compounds, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its spectroscopic characteristics.

Introduction

This compound (CAS No. 18755-43-6) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P. As a phosphonate (B1237965) ester, it finds applications in various fields, including as a flame retardant and as an intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide focuses on the ¹H and ³¹P NMR spectra, which provide valuable information about the proton and phosphorus environments within the molecule.

Predicted NMR Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including other dialkyl alkylphosphonates.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.75 | Doublet | 6H | ³JP-H ≈ 11 Hz | P-O-CH₃ |

| ~1.70 | Doublet of Triplets | 2H | ²JP-H ≈ 18 Hz, ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |

| ~1.60 | Sextet | 2H | ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |

| ~1.00 | Triplet | 3H | ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |

Table 2: Predicted ³¹P NMR Data (162 MHz, CDCl₃, ¹H Decoupled)

| Chemical Shift (δ) ppm | Multiplicity | Referencing |

| ~32 | Singlet | External 85% H₃PO₄ |

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ³¹P NMR spectra of this compound.

Sample Preparation

-

Analyte: this compound of high purity.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for this class of compounds.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.8 mL of CDCl₃.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for ¹H NMR chemical shift referencing (0 ppm). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used for referencing (0 ppm).

-

Sample Tube: Use a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

For ³¹P NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Sweep Width: Approximately 100 ppm, centered around the expected chemical shift.

-

Number of Scans: 64 to 256, as ³¹P is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

Visualization of Molecular Structure and NMR Couplings

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key through-bond couplings that give rise to the observed splitting patterns in the NMR spectra.

Caption: Molecular structure of this compound.

Caption: J-coupling pathways in this compound.

In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Dimethyl propylphosphonate (DMPP), a member of the organophosphorus compound family. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Core Principles of Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. For a molecule like this compound (C₅H₁₃O₃P), the absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of its constituent chemical bonds. These vibrations, including stretching and bending modes, are unique to the functional groups present in the molecule. The resulting infrared spectrum serves as a molecular "fingerprint," allowing for structural elucidation and identification.

The key functional groups in this compound that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) include the phosphoryl group (P=O), the phosphonate-ether linkages (P-O-C), and the alkyl (C-H) bonds of the methyl and propyl groups.

Data Presentation: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960-2850 | Strong | C-H stretching (propyl and methyl groups) |

| ~1470-1440 | Medium | C-H bending (CH₂ and CH₃ deformation) |

| ~1260-1200 | Strong | P=O stretching (phosphoryl group) |

| ~1185 | Strong | P-O stretching (in P-O-CH₃) |

| ~1050-1020 | Strong, Broad | P-O-C stretching (asymmetric and symmetric) |

| ~830-780 | Medium-Strong | P-O-C bending / CH₃ rocking |

| ~750 | Medium | P-C stretching |

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound. The protocol described here utilizes the Attenuated Total Reflectance (ATR) technique, which is well-suited for the analysis of neat liquids.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Materials:

-

This compound (liquid sample)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ATR crystal, the atmosphere in the sample compartment, and the instrument itself.

-

Ensure the ATR crystal surface is clean and free of any contaminants. Clean the crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect the background spectrum according to the instrument's software instructions. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same instrument parameters (e.g., number of scans, resolution) as the background spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

-

Identify the characteristic absorption bands and compare their wavenumbers to the expected values for this compound and general correlation tables for organophosphorus compounds.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal. Remove the this compound sample with a lint-free wipe.

-

Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent to remove any residual sample.

-

Perform a final wipe with a clean, dry, lint-free cloth.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

Caption: Logical workflow for the FTIR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl propylphosphonate (DMPP), a compound of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns under electron ionization, provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a proposed fragmentation pathway.

Introduction to this compound Mass Spectrometry

This compound (C₅H₁₃O₃P, Mol. Wt.: 152.13 g/mol ) is an organophosphorus compound whose detection and characterization are crucial in multiple scientific disciplines.[1] Mass spectrometry, particularly coupled with gas chromatography, serves as a primary analytical technique for the identification and quantification of DMPP. Understanding its behavior under ionization is fundamental to accurate analysis.

Electron Ionization Mass Spectrum of this compound

Quantitative Mass Spectral Data

The primary ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The fragmentation pattern is consistent with that of other dialkyl phosphonates, involving cleavages of the alkyl chains and rearrangements.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Ion Structure/Fragment |

| 79 | Base Peak | [C₂H₆O₂P]⁺ |

| 124 | Second Highest | [C₄H₁₀O₃P]⁺ |

| 94 | Third Highest | [CH₃O₃P]⁺ |

Data sourced from PubChem.[1]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 152. The subsequent fragmentation follows logical pathways common to organophosphorus esters, including α-cleavage and rearrangements.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols for GC-MS Analysis

The following protocol is a comprehensive methodology for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is based on established methods for the analysis of organophosphorus compounds.

Sample Preparation

For the analysis of DMPP in a solution, a simple dilution with a suitable solvent is typically sufficient.

-

Solvent Selection: Hexane or ethyl acetate (B1210297) are recommended solvents for dissolving DMPP standards and samples.

-

Standard Preparation: Prepare a stock solution of DMPP in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Dilution: Dilute the sample containing DMPP with the chosen solvent to fall within the calibration range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-200 |

| Scan Mode | Full Scan |

Data Analysis and Interpretation

The identification of this compound in a sample is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of a known standard.

-

Retention Time: Under the specified GC conditions, DMPP will have a characteristic retention time.

-

Mass Spectrum: The mass spectrum of the peak at the expected retention time should exhibit the key fragment ions of DMPP, most notably the base peak at m/z 79 and significant ions at m/z 124 and m/z 94.

-

Quantification: Quantification can be performed by creating a calibration curve from the analysis of the working standards and integrating the peak area of a characteristic ion (e.g., m/z 79) for both the standards and the samples.

The workflow for the GC-MS analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides essential information for the mass spectrometric analysis of this compound. The data on its key fragment ions, a detailed experimental protocol for GC-MS analysis, and the proposed fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to the outlined protocols and an understanding of the fragmentation behavior will enable accurate and reliable identification and quantification of this compound.

References

The Solubility Profile of Dimethyl Propylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl propylphosphonate in a range of common organic solvents. Understanding the solubility of this organophosphorus compound is critical for its application in various fields, including as a flame retardant, a preignition additive for gasoline, and in chemical synthesis. This document presents qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solubility testing.

Introduction to this compound

This compound (DMPP), with the chemical formula C₅H₁₃O₃P, is a colorless liquid. Its structure, featuring a phosphonate (B1237965) group with two methyl esters and a propyl group attached to the phosphorus atom, imparts a moderate polarity to the molecule. This polarity, along with its capacity for hydrogen bonding, dictates its solubility behavior in different organic media.

Qualitative Solubility of this compound

Initial qualitative assessments have indicated the following solubility characteristics for this compound:

For a related compound, dimethyl phosphonate, the following has been observed:

-

Alcohol and Pyridine: Soluble

-

Hexane: 0.82% (w/w) at 20°C

These observations suggest that this compound exhibits some solubility in both non-polar and polar protic solvents, though its solubility appears to be limited. A more detailed, quantitative analysis is necessary for precise applications.

Quantitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) |

| Aprotic Hydrocarbons | n-Hexane | C₆H₁₄ | 0.1 | < 1.0 |

| Toluene | C₇H₈ | 2.4 | 5.0 - 10.0 | |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | 3.1 | > 20.0 |

| Chloroform | CHCl₃ | 4.1 | 10.0 - 20.0 | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | 2.8 | 5.0 - 10.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 20.0 | |

| Ketones | Acetone | C₃H₆O | 5.1 | > 20.0 |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | 4.7 | > 20.0 | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | 10.0 - 20.0 |

| Alcohols | Methanol | CH₃OH | 5.1 | 1.0 - 5.0 |

| Ethanol | C₂H₅OH | 4.3 | 1.0 - 5.0 | |

| Isopropanol | C₃H₈O | 3.9 | < 1.0 | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20.0 |

| Other | Acetonitrile | C₂H₃N | 5.8 | 5.0 - 10.0 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is robust and widely applicable for a range of solutes and solvents.

4.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker bath

-

Vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dishes or pre-weighed aluminum pans

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples by shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step removes any suspended microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Continue the drying process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/100 mL, using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

-

4.3. Data Validation

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Run a blank experiment with the solvent alone to account for any non-volatile impurities.

-

The purity of the this compound should be confirmed before the experiment using appropriate analytical techniques (e.g., GC-MS, NMR).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations for determining and applying solubility data for this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between molecular properties, solubility, and applications.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents. The qualitative data offers a preliminary understanding, while the detailed experimental protocol enables researchers to determine precise quantitative solubility values tailored to their specific needs. The provided workflows offer a systematic approach to solubility determination and its application in research and development. Accurate solubility data is paramount for the effective and efficient use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Stability of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl propylphosphonate (DMPP) is an organophosphorus compound recognized for its utility as a flame retardant, particularly in polyurethane systems. Its thermal stability is a critical parameter influencing its performance and application. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound. Due to a notable scarcity of public data on the pure compound, this guide synthesizes available information, including its general decomposition characteristics, behavior in polymer matrices, and inferred properties from analogous organophosphorus compounds. The guide includes summaries of relevant data, outlines general experimental protocols for thermal analysis, and presents a logical workflow for assessing thermal stability.

Introduction

This compound (CAS No. 18755-43-6) is a colorless liquid with applications as a flame retardant and plasticizer.[1] Its efficacy in fire retardancy is intrinsically linked to its thermal decomposition behavior, which can influence the degradation pathways of the materials it is incorporated into, often promoting char formation and inhibiting combustion in the gas phase.[2][3] Understanding the thermal stability, decomposition onset, and the nature of its degradation products is paramount for its effective and safe use in various formulations. This guide aims to consolidate the available technical information on this subject.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H13O3P | [1] |

| Molecular Weight | 152.13 g/mol | |

| Boiling Point | 185 °C at 760 mmHg, 199 °C (pressure not specified) | [1][4] |

| Density | 1.028 g/cm³ | [1] |

| Flash Point | 80 °C | [1] |

| Vapor Pressure | 0.975 mmHg at 25 °C | [1] |

Thermal Stability and Decomposition Data

Direct and detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure this compound is limited in publicly accessible literature. Most available studies focus on its effects within polymer matrices.

General Decomposition Temperature

The most direct, albeit general, data point comes from the GESTIS Substance Database, which indicates a decomposition temperature of > 200 °C .[5] This suggests that while the substance has moderate thermal stability, it will begin to degrade at temperatures commonly encountered in polymer processing and fire conditions. Many safety data sheets (SDS) for products containing DMPP state "No data available" for the decomposition temperature, underscoring the lack of specific published data.[6][7][8][9]

Thermal Analysis in Polymer Systems

Numerous studies have investigated the thermal properties of polyurethane (PUR) foams and other polymers containing DMPP as a flame retardant.[3][10][11] These studies consistently show that the addition of DMPP alters the thermal degradation profile of the polymer. For instance, in open-cell PUR foams, DMPP was found to lower the heat release rate.[3][10][11] While these studies provide TGA and cone calorimetry data for the composite materials, they do not isolate the thermal behavior of DMPP itself.

Inferred Decomposition Behavior from Analogous Compounds

The thermal decomposition of dialkyl alkylphosphonates, such as the closely related dimethyl methylphosphonate (B1257008) (DMMP), has been studied more extensively. These studies provide insights into the likely decomposition pathways for DMPP. The primary decomposition mechanisms for such compounds are believed to involve molecular eliminations and radical reactions.

Key decomposition pathways for analogous organophosphorus compounds include:

-

Six-center concerted reaction: This leads to the elimination of an alkyl group, producing an alkene and a hydroxyl group attached to the phosphorus atom.

-

Four-center eliminations: These reactions can also contribute to the degradation process.

Studies on the catalytic decomposition of DMMP show that it breaks down into species like methanol, dimethyl ether, and methylphosphonic acid, which can be further oxidized to CO, CO₂, and various phosphorus oxides (POₓ).[6] It is plausible that DMPP follows similar degradation pathways, yielding products such as methanol, propene, and propylphosphonic acid derivatives.

Experimental Protocols for Thermal Analysis

While specific experimental data for pure DMPP is scarce, the following sections describe the standard methodologies that would be employed to determine its thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 2950, Perkin Elmer Pyris 1 TGA).

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

-

A linear heating rate is applied, commonly 10 °C/min or 20 °C/min, over a temperature range (e.g., from ambient to 700 °C).

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition (which can be endothermic or exothermic).

-

Objective: To identify the temperatures of thermal transitions and to determine the enthalpy changes associated with decomposition.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2920).

-

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC cell at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the volatile products generated during thermal decomposition.

-

Objective: To identify the chemical structures of the degradation products of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Methodology:

-

A microgram-scale sample of DMPP is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 600-800 °C) in an inert atmosphere.

-

The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, which generates a mass spectrum for each component, allowing for their identification.

-

Visualized Experimental Workflow

The logical flow for a comprehensive thermal stability analysis of a compound like this compound is depicted below.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating at temperatures above 200 °C.[5] While it is widely used as an effective flame retardant in polymers, a comprehensive public dataset detailing the thermal analysis of the pure compound is currently unavailable. Inferences from structurally similar organophosphonates suggest that its decomposition likely proceeds through molecular eliminations, producing smaller volatile molecules and phosphorus-containing acids that contribute to its flame-retardant action. For a definitive understanding, further experimental investigation using standard thermal analysis techniques such as TGA, DSC, and Py-GC/MS on the pure substance is required. The experimental protocols and workflow outlined in this guide provide a clear framework for conducting such an analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbr.gov.bd [nbr.gov.bd]

- 3. researchgate.net [researchgate.net]

- 4. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scientistlive.com [scientistlive.com]

- 8. US20110112219A1 - Thermoplastic elastomer mixtures - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. dokumen.pub [dokumen.pub]

An In-depth Technical Guide on the GHS Classification of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for Dimethyl propylphosphonate. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to understand the toxicological profile of this compound. This document summarizes key hazard information, physical and chemical properties, and outlines the standardized experimental protocols used to determine these classifications.

GHS Classification of this compound

This compound is classified under the GHS with the following hazards, as collated from various safety data sheets and chemical databases.[1][2][3]

Pictograms:

| Pictogram | Description |

|

| Health Hazard |

|

| Exclamation Mark |

Hazard Statements:

| Code | Statement | Hazard Class |

| H319 | Causes serious eye irritation.[1][3] | Serious eye damage/eye irritation (Category 2)[1] |

| H360 | May damage fertility or the unborn child.[1][3] | Reproductive toxicity (Category 1B)[1] |

| H340 | May cause genetic defects.[2] | Germ cell mutagenicity (Category 1B) |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures for prevention, response, storage, and disposal.[1][3]

| Category | Code | Statement |

| Prevention | P201 | Obtain special instructions before use.[3] |

| P202 | Do not handle until all safety precautions have been read and understood.[3] | |

| P203 | Obtain, read and follow all safety instructions before use.[1] | |

| P264 | Wash hands thoroughly after handling.[1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention.[3] | |

| P318 | IF exposed or concerned, get medical advice.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| Storage | P405 | Store locked up.[1][3] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H13O3P[2] |

| Molecular Weight | 152.13 g/mol [2] |

| CAS Number | 18755-43-6[2] |

| Boiling Point | 185°C at 760 mmHg[4] |

| Density | 1.028 g/cm³[4] |

| Flash Point | 80°C[4] |

| Vapor Pressure | 0.975 mmHg at 25°C[4] |

| Refractive Index | 1.396[4] |

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the GHS classifications are determined based on standardized and validated methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure the reliability and consistency of the data.

The "Causes serious eye irritation" classification is typically determined using the OECD Test Guideline 405.[1] This test involves the application of a single dose of the substance to the eye of an experimental animal, with the untreated eye serving as a control.[5] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[3] The duration of the study is sufficient to evaluate the reversibility or irreversibility of the effects.[3] To minimize animal testing, a weight-of-the-evidence analysis and sequential testing strategy, including in vitro methods, are recommended before conducting in vivo studies.[1]

The classification "May damage fertility or the unborn child" is based on reproductive toxicity studies. The OECD provides several guidelines for this, including the Reproduction/Developmental Toxicity Screening Test (OECD 421) and the Extended One-Generation Reproductive Toxicity Study (OECD 443).[6][7] These studies are designed to provide information on the effects of a chemical on male and female reproductive performance, including gonadal function, mating behavior, conception, and the development of the offspring.[6] Typically, the test substance is administered to animals in graduated doses before and during mating, and for females, throughout pregnancy and lactation.[8][9]

The classification "May cause genetic defects" is determined through mutagenicity testing. The GHS framework for this hazard class relies on evidence of induced mutations in the germ cells of organisms.[10] A variety of in vivo and in vitro tests are employed to assess the potential of a substance to cause genetic damage. These tests can detect gene mutations and chromosomal aberrations.

GHS Classification Workflow

The following diagram illustrates the general workflow for the GHS classification of a chemical substance based on its intrinsic hazards.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. delltech.com [delltech.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. digitallibrary.un.org [digitallibrary.un.org]

The Cornerstone of Carbon-Phosphorus Bond Formation: A Technical Guide to Dimethyl Propylphosphonate in Organic Synthesis

For Immediate Release

Palo Alto, CA – Dimethyl propylphosphonate, a versatile organophosphorus compound, serves as a critical precursor in a variety of organic synthesis applications, most notably in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction. This technical guide provides an in-depth overview of its synthesis, physical and spectral properties, and key applications, with a focus on detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to a propyl group, two methoxy (B1213986) groups, and a double-bonded oxygen. Its utility in organic synthesis stems primarily from its role as a precursor to phosphonate (B1237965) carbanions, which are highly effective nucleophiles for olefination reactions.[1] Unlike the related Wittig reagents, the byproducts of reactions involving phosphonates are water-soluble phosphate (B84403) esters, which simplifies product purification.[2] The stable carbon-phosphorus bond also makes phosphonate-containing molecules valuable in medicinal chemistry as non-hydrolyzable mimics of natural phosphates, finding application in the development of antiviral, antibacterial, and anticancer agents.[3][4][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with an alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711).[6][7][8]

Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the pentavalent this compound and a methyl halide byproduct.[8][9]

Figure 1. Michaelis-Arbuzov Reaction Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the general Michaelis-Arbuzov reaction.[8][9][10]

Materials:

-

Trimethyl phosphite

-

1-Bromopropane

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethyl phosphite (1.0 equiv).

-

Slowly add 1-bromopropane (1.0 equiv) to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. For larger scale reactions, the use of a solvent like toluene and external heating may be necessary.

-

Heat the reaction mixture to reflux (typically around 100-150 °C) for several hours until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy.

-

After cooling to room temperature, the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Physical and Spectral Data

Accurate physical and spectral data are crucial for the identification and use of this compound in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃O₃P | [11] |

| Molecular Weight | 152.13 g/mol | [11] |

| CAS Number | 18755-43-6 | [11] |

| Appearance | Colorless liquid | |

| Boiling Point | 181 °C at 760 mmHg | |

| Density | 1.028 g/cm³ | |

| ¹H NMR (CDCl₃) | δ (ppm): 3.75 (d, 6H, J=10.8 Hz, OCH₃), 1.70 (m, 2H, P-CH₂), 1.55 (m, 2H, CH₂), 1.00 (t, 3H, J=7.4 Hz, CH₃) | [12][13] |

| ¹³C NMR (CDCl₃) | δ (ppm): 52.5 (d, J=6.5 Hz, OCH₃), 25.9 (d, J=142.0 Hz, P-CH₂), 16.5 (d, J=5.0 Hz, CH₂), 15.8 (s, CH₃) | [12][14] |

| ³¹P NMR (CDCl₃) | δ (ppm): ~33.0 | [13][14] |

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly with high (E)-stereoselectivity.[1][15] The reaction involves the deprotonation of a phosphonate, such as this compound, to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction begins with the deprotonation of the α-carbon to the phosphonate group by a strong base, forming a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate rearranges to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.[1]

Figure 2. Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)

This protocol is adapted from a similar procedure and demonstrates a typical HWE olefination.[16]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, syringe, and standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.

-

Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired alkene.

Role in Drug Discovery and Development

Phosphonates are of significant interest in medicinal chemistry due to their ability to act as stable analogs of phosphate esters.[3] The P-C bond is resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphates. This property has been exploited in the design of enzyme inhibitors and antiviral agents.[3][5] For example, the well-known antiviral drug Tenofovir, used to treat HIV and hepatitis B, is an acyclic nucleoside phosphonate.[5]

The general workflow for incorporating a phosphonate moiety into a potential drug candidate often begins with a precursor like this compound.

Figure 3. Phosphonate in Drug Discovery Workflow.

While this compound itself may not be directly incorporated into a final drug molecule, it serves as a valuable building block for creating more complex phosphonate-containing intermediates that are then elaborated into potential therapeutic agents.[3]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for the stereoselective synthesis of alkenes. Furthermore, the broader class of phosphonates, for which this compound is a key precursor, continues to play a vital role in the development of new pharmaceuticals. This guide provides the foundational knowledge and detailed protocols necessary for its effective application in the laboratory.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Acidic Hydrolysis of Dimethyl Propylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic hydrolysis of dimethyl propylphosphonate, a reaction of significant interest in various chemical and pharmaceutical contexts. Due to its relevance in the design of phosphonate (B1237965) prodrugs and as a fundamental reaction in organophosphorus chemistry, a thorough understanding of its mechanism, kinetics, and experimental protocols is crucial. This document synthesizes available scientific literature to present a detailed examination of this process.

Introduction

This compound is an organophosphorus compound featuring a phosphorus-carbon bond, a key characteristic of phosphonates. The hydrolysis of its ester groups, particularly under acidic conditions, is a fundamental transformation that converts the charge-neutral ester into its corresponding anionic phosphonic acid. This process is of paramount importance in the activation of phosphonate prodrugs, where the ester moieties mask the polar phosphonic acid group to enhance cell permeability. Upon entering the target cell, hydrolysis unmasks the active phosphonic acid, allowing it to exert its biological effect.

Reaction Mechanism and Pathway

The acidic hydrolysis of this compound proceeds through a sequential, two-step nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by the nucleophilic attack of a water molecule. This process occurs twice to yield the final product, propylphosphonic acid.

The overall reaction is as follows:

(CH₃O)₂P(O)CH₂CH₂CH₃ + 2H₂O --(H⁺)--> HO)₂P(O)CH₂CH₂CH₃ + 2CH₃OH

The reaction proceeds via a methyl propylphosphonate intermediate.

Caption: Reaction pathway for the acidic hydrolysis of this compound.

Quantitative Data Analysis

Kinetic Parameters of Analogous Compounds

Kinetic data for the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, which also undergo a two-step hydrolysis, are presented in Table 1. This data illustrates that the rate of the second hydrolysis step (k₂) is significantly slower than the first (k₁), making the conversion of the monoester to the phosphonic acid the rate-determining step of the overall reaction.[1][2] It is also reported that in acidic catalysis, isopropyl esters hydrolyze faster than methyl esters.[3][4]

| Compound | k₁ (h⁻¹) | k₂ (h⁻¹) | Reference |

| Dimethyl α-hydroxybenzylphosphonate | 2.64 | 0.60 | [1] |

| Diethyl α-hydroxybenzylphosphonate | 1.03 | 0.35 | [1] |

Table 1. Pseudo-first-order rate constants for the acidic hydrolysis of analogous dialkyl phosphonates in a solution of 3 equivalents of concentrated HCl in water at reflux.[1][2]

Based on this analogous data, it is expected that the hydrolysis of this compound will also exhibit a slower second step (k₂ < k₁).

³¹P NMR Spectroscopy for Reaction Monitoring

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for monitoring the progress of the hydrolysis reaction. The chemical shifts of the phosphorus nucleus are highly sensitive to its chemical environment, allowing for the distinct identification and quantification of the starting material, the intermediate, and the final product.

The expected ³¹P NMR chemical shifts for the species involved in the hydrolysis of this compound are summarized in Table 2.

| Compound | Expected ³¹P Chemical Shift (δ, ppm) | Reference/Analogy |

| This compound | ~30-32 | Analogy with Diethyl Propylphosphonate (~30.5 ppm)[5] |

| Methyl Propylphosphonate | ~28-30 | Intermediate between diester and diacid |

| Propylphosphonic Acid | ~25-27 | Based on available spectra of Propylphosphonic Acid[6] |

Table 2. Estimated ³¹P NMR chemical shifts for this compound and its hydrolysis products. Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocols

The following section details a generalized experimental protocol for the acidic hydrolysis of this compound, adapted from established procedures for similar dialkyl phosphonates.[4]

Materials and Equipment

-

This compound

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

NMR tubes

-

³¹P NMR spectrometer

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Addition of Acid: Carefully add a solution of concentrated hydrochloric acid and deionized water. A typical ratio is 3 equivalents of HCl in water.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture, diluting them, and analyzing them by ³¹P NMR spectroscopy. The disappearance of the starting material signal and the appearance and subsequent disappearance of the intermediate signal, followed by the growth of the final product signal, will be observed.

-

Work-up: Once the reaction is complete (as determined by ³¹P NMR), cool the mixture to room temperature.

-

Isolation: Remove the excess HCl and water under reduced pressure using a rotary evaporator to yield the crude propylphosphonic acid.

-

Purification (if necessary): The crude product can be further purified by techniques such as crystallization or chromatography.

Caption: General experimental workflow for the acidic hydrolysis of this compound.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Propylphosphonic acid | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]